Ethyl [2-(cyclohexylcarbonyl)hydrazinyl](oxo)acetate
Description
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is a synthetic compound featuring a hydrazine backbone substituted with a cyclohexylcarbonyl group and an oxoacetate ethyl ester. This structure combines a lipophilic cyclohexane ring with polar functional groups (hydrazinyl, oxo, ester), making it a versatile intermediate for drug discovery and organic synthesis. Its synthesis typically involves coupling hydrazine derivatives with activated carbonyl intermediates under controlled conditions .
Properties
IUPAC Name |
ethyl 2-[2-(cyclohexanecarbonyl)hydrazinyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-2-17-11(16)10(15)13-12-9(14)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMSNOXWLHRMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate typically involves the reaction of ethyl oxalyl chloride with cyclohexylcarbonyl hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Cyclohexyl Moieties
2-Oxo-1,2-diphenylethyl 2-(cyclohexanecarboxamido)acetate ()
- Structure : Shares a cyclohexanecarboxamido group but replaces the hydrazinyl-oxoacetate with a diphenylethyl ester.
- Synthesis: Prepared via a Mitsunobu-like reaction using triphenylphosphine and diisopropyl azodicarboxylate in THF (78% yield) .
Ethyl 2-(4-oxocyclohexyl)acetate ()
- Structure : Contains a 4-oxocyclohexyl group but lacks the hydrazine linker.
- Properties : Molecular formula C10H16O3 (MW 184.23), with a Log S value of -1.78, indicating moderate aqueous solubility.
- Synthesis : Prepared via n-BuLi-mediated lithiation in THF at -78°C .
Methyl (2-oxocyclohexyl)acetate ()
- Structure : Features a 2-oxocyclohexyl group and methyl ester.
- Impact of Ester Group : The methyl ester decreases lipophilicity (clogP ≈ 1.2) compared to the ethyl ester (clogP ≈ 1.8) in the target compound, affecting membrane permeability .
Hydrazine-Containing Analogues
N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides ()
- Structure : Replaces the cyclohexyl group with an indole ring, introducing aromaticity.
- Biological Relevance : Demonstrated antimicrobial activity, attributed to the indole moiety’s ability to intercalate into DNA .
- Divergence : The target compound’s cyclohexyl group may reduce cytotoxicity while improving metabolic stability.
(E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)acryloyl)hydrazinyl)thiazol-4-ylidene)acetates ()
- Structure : Incorporates a thiazole ring and arylacryloyl group.
- Activity : These derivatives exhibit VEGFR-2 inhibition (IC50 < 1 µM), suggesting the hydrazine-oxoacetate motif is critical for kinase targeting .
- Comparison : The target compound’s cyclohexyl group may alter binding affinity due to steric effects.
Ester Variants and Functional Group Modifications
Allyl cyclohexoylacetate ()
- Structure : Substitutes the ethyl ester with an allyl group and replaces hydrazine with a cyclohexyloxy moiety.
- Reactivity : The allyl ester enables participation in radical or nucleophilic reactions, unlike the hydrolytically stable ethyl ester in the target compound .
Ethyl (2-methoxyphenyl)aminoacetate ()
- Structure: Replaces the cyclohexylcarbonyl hydrazine with a methoxyanilino group.
- Applications : Used as a pharmaceutical intermediate; the methoxy group enhances electron-donating capacity, altering reactivity in electrophilic substitutions .
Physicochemical Comparison
Biological Activity
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is characterized by its hydrazinyl moiety, which plays a crucial role in its biological interactions. The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.27 g/mol
Biological Activities
Research indicates that Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated that it disrupts bacterial cell wall synthesis, leading to cell lysis.
- Antifungal Activity : In vitro assays reveal that Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate possesses antifungal properties, particularly against Candida species. The mechanism appears to involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways.
The biological activity of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit essential biological processes, such as enzyme activity and protein synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Disruption of cell wall synthesis |
| Antifungal | Effective against Candida species | Inhibition of ergosterol biosynthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate against clinical isolates. Results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as a therapeutic agent.
- Antifungal Research : In another investigation, the compound was tested against various fungi in a controlled laboratory setting. The findings showed promising antifungal activity comparable to existing treatments, suggesting potential for clinical application.
- Cancer Cell Line Studies : Research conducted on human cancer cell lines revealed that treatment with Ethyl 2-(cyclohexylcarbonyl)hydrazinylacetate led to increased levels of reactive oxygen species (ROS), contributing to apoptosis. This study highlights the compound's mechanism as a potential anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
